BenchChemオンラインストアへようこそ!

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Medicinal chemistry Physicochemical profiling Scaffold selection

Procure 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane to leverage its three unique structural features: a 5-bromopyrimidine handle for Suzuki/Negishi cross-coupling, a rigid sulfur-bridged bicycle enhancing CNS drug-like properties (cLogP +1.0-1.5 vs. oxa analog), and a clean kinase selectivity baseline (TBK1 IC50 >10,000 nM). Ideal for late-stage diversification of fluoroquinolone analogs and brain-penetrant GPCR ligands.

Molecular Formula C9H10BrN3S
Molecular Weight 272.16
CAS No. 1935957-20-2
Cat. No. B2685592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS1935957-20-2
Molecular FormulaC9H10BrN3S
Molecular Weight272.16
Structural Identifiers
SMILESC1C2CN(C1CS2)C3=NC=C(C=N3)Br
InChIInChI=1S/C9H10BrN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
InChIKeyRSERIGYONRCARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 1935957-20-2): A Bifunctional Building Block for Kinase-Focused Libraries and Cross-Coupling Chemistry


5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 1935957-20-2) is a bicyclic heteroaryl compound with molecular formula C9H10BrN3S and molecular weight 272.17 g/mol . It combines a 2-thia-5-azabicyclo[2.2.1]heptane scaffold—a conformationally constrained bicyclic ring system containing both sulfur and nitrogen bridgehead atoms—with a 5-bromopyrimidin-2-yl substituent. The bromopyrimidine moiety serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the thia-azabicyclo core provides a rigid, three-dimensional vector geometry distinct from planar heteroaromatic building blocks. This compound is primarily utilized as a research intermediate in medicinal chemistry, particularly for generating kinase inhibitor libraries and for structure–activity relationship (SAR) exploration where the 5-bromo substituent enables late-stage diversification .

Why 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by In-Class Analogs


The unique value of this compound lies in the confluence of three structural features that cannot be simultaneously replicated by any single commercially available analog: (i) the 5-bromopyrimidine leaving group for cross-coupling, (ii) the sulfur bridgehead atom within the bicyclo[2.2.1]heptane framework, and (iii) the specific N-2 attachment geometry on the pyrimidine ring. Replacing the sulfur with oxygen (oxa analog, CAS 1853102-00-7) alters lipophilicity (ΔcLogP) and hydrogen-bond acceptor strength, directly impacting membrane permeability and target binding in the final elaborated products . Substituting the bromine with fluorine (CAS 2097896-06-3) eliminates the capacity for Suzuki, Buchwald-Hartwig, or Negishi couplings—the primary diversification chemistry for which this building block is procured . Changing the pyrimidine substitution pattern (e.g., 5-(6-ethylpyrimidin-4-yl) variant) removes the reactive halogen entirely, nullifying the compound's role as a late-stage diversification intermediate. The quantitative evidence below demonstrates why these seemingly minor structural deviations produce functionally non-equivalent outcomes in both synthetic utility and biological performance.

Quantitative Differentiation Evidence for 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (1935957-20-2)


Sulfur vs. Oxygen Heteroatom: Impact on Calculated Lipophilicity and Polar Surface Area

The thia analog (target compound, C9H10BrN3S, MW 272.17) possesses a sulfur atom in the bicyclic bridge, whereas the oxa analog (5-(5-bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, CAS 1853102-00-7, C9H10BrN3O) contains oxygen. The replacement of sulfur (atomic radius ~105 pm, polarizability ~2.9 ų) with oxygen (atomic radius ~60 pm, polarizability ~0.8 ų) reduces the molecular polarizability and alters the hydrogen-bond acceptor character. Calculated logP (cLogP) differs by approximately +1.0 to +1.5 log units favoring the thia compound, based on the established Hansch π constant difference between aromatic S (π ≈ +0.6) and O (π ≈ -0.6) substituents . Topological polar surface area (tPSA) for the thia compound is approximately 29 Ų versus approximately 38 Ų for the oxa analog, reflecting the lower electronegativity and weaker H-bond acceptor strength of sulfur . These differences are consequential in CNS drug discovery programs where tighter cLogP and tPSA ranges dictate blood-brain barrier permeability.

Medicinal chemistry Physicochemical profiling Scaffold selection

Bromine vs. Fluorine Leaving Group: Synthetic Utility for Palladium-Catalyzed Cross-Coupling

The 5-bromopyrimidine substituent on the target compound enables Pd(0)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi coupling) that are not accessible with the 5-fluoropyrimidine analog (5-(5-fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane, CAS 2097896-06-3). The C(sp²)–Br bond dissociation energy is approximately 337 kJ/mol, compared to approximately 514 kJ/mol for C(sp²)–F, making oxidative addition to Pd(0) kinetically and thermodynamically favorable only for the bromide [1]. In practice, 5-bromopyrimidine undergoes rapid nucleophilic displacement and Suzuki coupling under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 2–12 h), whereas 5-fluoropyrimidine requires specialized, often forcing conditions or is entirely unreactive under these protocols . This establishes the bromo compound as the essential procurement choice for any medicinal chemistry program requiring late-stage arylation, amination, or alkylation at the pyrimidine 5-position.

Synthetic chemistry Cross-coupling Building block selection

2-Thia-5-azabicyclo[2.2.1]heptane Scaffold: Antibacterial Activity Superior to Ciprofloxacin and Vancomycin Against Multidrug-Resistant Streptococcus pneumoniae

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold, when incorporated at the C7 position of a fluoroquinolone nucleus, produced compound 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which demonstrated MIC <0.03 µg/mL against quinolone-susceptible and multidrug-resistant Streptococcus pneumoniae clinical isolates [1]. This represents a >16-fold improvement over ciprofloxacin (MIC 0.5–2 µg/mL) and a >33-fold improvement over vancomycin (MIC 1–4 µg/mL) against the same strains [1]. While this scaffold-level evidence does not directly quantify the activity of the free building block (CAS 1935957-20-2), it establishes the 2-thia-5-azabicyclo[2.2.1]heptane core as a pharmacophoric element capable of conferring potent antibacterial activity when elaborated, and distinguishes it from oxa-azabicyclo or carbocyclic analogs that lack the sulfur bridgehead.

Antibacterial Fluoroquinolone Drug resistance

Kinase Selectivity Profiling: TBK1 Binding Displacement Activity Establishes Baseline for Kinase-Focused Library Design

In a NanoBRET target engagement assay, 5-(5-bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane displaced tracer K5 from NanoLuc-fused TANK-binding kinase 1 (TBK1) expressed in HEK293 cells with an IC₅₀ >10,000 nM [1]. This weak affinity indicates that the unelaborated building block does not potently engage the TBK1 ATP-binding site on its own, establishing a clean baseline for SAR campaigns. By contrast, structurally elaborated analogs in the bicyclic pyrimidine kinase inhibitor class (e.g., compounds from the ARIAD/Takeda patent family WO 2007/075869) have been reported with IC₅₀ values in the low nanomolar range against Abl and other kinases [2]. This >1000-fold activity gap between the building block and fully elaborated inhibitors confirms that the compound functions as a synthetic intermediate rather than a pre-optimized hit, and that its procurement value lies in its capacity for diversification rather than intrinsic target potency.

Kinase inhibition TBK1 Chemical probe

Validated Application Scenarios for 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 1935957-20-2)


Kinase Inhibitor Library Synthesis via Suzuki Diversification

The 5-bromopyrimidine moiety enables parallel Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse kinase-focused libraries. Based on the established cross-coupling reactivity of 5-bromopyrimidine and the demonstrated kinase inhibition of elaborated bicyclic pyrimidine compounds from WO 2007/075869 [1], researchers can systematically explore the SAR of the pyrimidine 5-position while maintaining the conformationally constrained 2-thia-5-azabicyclo[2.2.1]heptane scaffold. The weak baseline TBK1 activity (IC₅₀ >10,000 nM) [2] ensures that any observed potency in the final library compounds is attributable to the introduced substituents.

Antibacterial Fluoroquinolone Lead Optimization

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold has demonstrated >16-fold superiority over ciprofloxacin against MDR S. pneumoniae when incorporated into fluoroquinolones (MIC <0.03 µg/mL vs. 0.5–2 µg/mL) [3]. This compound provides a functionalized entry point (via the bromopyrimidine handle) for synthesizing next-generation fluoroquinolone analogs with modified C7 substituents, potentially addressing the growing clinical challenge of fluoroquinolone-resistant Gram-positive infections.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

The thia-azabicyclo scaffold provides approximately +1.0 to +1.5 log units higher lipophilicity and approximately 9 Ų lower tPSA compared to the oxa analog , placing it within favorable CNS drug-like property space (cLogP 2–5, tPSA <90 Ų). Teams developing brain-penetrant kinase inhibitors or GPCR ligands can procure this building block to bias initial library members toward higher passive membrane permeability while retaining the synthetic versatility of the bromopyrimidine handle.

Chemical Biology Tool Compound Generation via Late-Stage Functionalization

The combination of a rigid bicyclic scaffold with a reactive bromopyrimidine enables late-stage installation of affinity tags (biotin), fluorescent probes (BODIPY, Cy5), or photoaffinity labels (diazirine) via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. This is directly supported by the established reactivity of 5-bromopyrimidine in nucleophilic displacement and Suzuki chemistry . The clean kinase selectivity baseline (IC₅₀ >10,000 nM against TBK1) [2] minimizes the risk of the core scaffold contributing confounding pharmacology to the final probe molecule.

Quote Request

Request a Quote for 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.